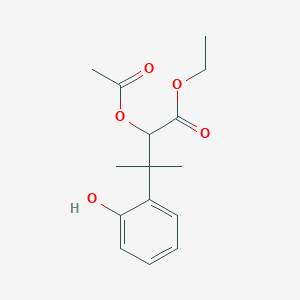
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate is an organic compound with the molecular formula C13H16O5. It is characterized by the presence of an ester group, a hydroxyl group, and a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate typically involves esterification reactions. One common method is the reaction of 2-hydroxybenzoic acid with ethyl 2-bromo-3-methylbutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the reaction.
化学反応の分析
Types of Reactions
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid and ethanol.
Oxidation: 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
作用機序
The mechanism of action of Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
類似化合物との比較
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)-3-methylbutanoate can be compared with other similar compounds such as:
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate: Similar structure but lacks the methyl group on the butanoate chain.
Ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate: Contains an additional hydroxyl group instead of the acetoxy group.
Ethyl 2-acetoxy-3-(4-hydroxyphenyl)butanoate: The hydroxyl group is positioned differently on the phenyl ring.
These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound.
特性
IUPAC Name |
ethyl 2-acetyloxy-3-(2-hydroxyphenyl)-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-5-19-14(18)13(20-10(2)16)15(3,4)11-8-6-7-9-12(11)17/h6-9,13,17H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAVPTDPBZKVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)C1=CC=CC=C1O)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














